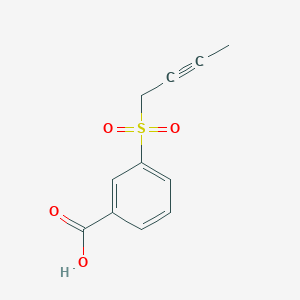

3-(But-2-yne-1-sulfonyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(But-2-yne-1-sulfonyl)benzoic acid is an organic compound with the molecular formula C11H10O4S It is a derivative of benzoic acid, featuring a but-2-yn-1-ylsulfonyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-yne-1-sulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with but-2-yn-1-ylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(But-2-yne-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-Cancer Activity

One of the promising applications of 3-(but-2-yne-1-sulfonyl)benzoic acid is in anti-cancer research. Studies have shown that sulfonyl-containing compounds can inhibit specific cancer cell lines by targeting mitotic processes. For example, compounds that share structural similarities with this compound have been reported to inhibit the kinesin HSET (KIFC1), which is crucial for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division .

Inflammation and Pain Management

The compound may also exhibit anti-inflammatory properties, similar to other benzoic acid derivatives. Research into related compounds has demonstrated their ability to inhibit cyclooxygenase enzymes, which play a pivotal role in inflammation and pain pathways. This suggests that this compound could be explored for its potential to alleviate inflammatory conditions .

Biochemical Applications

Enzyme Inhibition Studies

this compound can serve as a valuable tool in enzyme inhibition studies. Its sulfonyl group can interact with active sites of various enzymes, potentially leading to the development of selective inhibitors for therapeutic targets such as carbonic anhydrases or proteases. The specificity and potency of such inhibitors can be assessed through biochemical assays, providing insights into their mechanisms of action .

Fluorescent Probes Development

The structural features of this compound allow for modifications that can yield fluorescent probes. These probes are essential for studying cellular processes and interactions at the molecular level. By attaching fluorophores to the compound, researchers can visualize cellular dynamics and protein interactions in real-time .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its reactive functional groups enable it to participate in various polymerization reactions, leading to materials with enhanced properties such as thermal stability and mechanical strength. These polymers could find applications in coatings, adhesives, and composites .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(But-2-yne-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoic acid: The parent compound, which lacks the but-2-yn-1-ylsulfonyl group.

Sulfonyl benzoic acids: Compounds with different sulfonyl groups attached to the benzene ring.

Alkynyl benzoic acids: Compounds with alkynyl groups attached to the benzene ring.

Uniqueness

3-(But-2-yne-1-sulfonyl)benzoic acid is unique due to the presence of both the but-2-yn-1-yl and sulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

3-(But-2-yne-1-sulfonyl)benzoic acid is a sulfonyl-substituted benzoic acid derivative that has garnered attention in chemical biology for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula for this compound is C₁₀H₉NO₄S, which features a benzoic acid moiety with a sulfonyl group attached to a butyne chain. This structural configuration is pivotal for its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates several areas of potential efficacy, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against various strains of bacteria.

- Enzyme Inhibition : The sulfonyl group can act as a covalent warhead, potentially inhibiting specific enzymes involved in metabolic pathways.

- Antitumor Effects : There are indications that derivatives of sulfonyl benzoic acids can influence cancer cell proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoic acid derivatives found that compounds similar to this compound exhibited moderate antibacterial activity against Gram-positive bacteria. For instance, in vitro tests demonstrated effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecium at concentrations around 125 µg/mL .

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit serine hydrolases, which play crucial roles in various physiological processes. The sulfonyl fluoride moiety acts as a covalent inhibitor, allowing for selective targeting of active site residues in these enzymes. For example, similar compounds have shown potent inhibition of fatty acid amide hydrolase (FAAH), with IC₅₀ values in the low nanomolar range .

Case Study 1: Inhibition of FAAH

In a study focused on the inhibition of FAAH, researchers utilized sulfonyl fluorides to explore their effects on gastrointestinal function and stress reactivity. The findings indicated that these compounds could significantly modulate enzyme activity, leading to potential therapeutic applications in pain management and anxiety disorders .

Case Study 2: Antitumor Activity

Another investigation into related compounds revealed that certain sulfonyl benzoic acids could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also possess antitumor properties, although more targeted studies are necessary to confirm these effects.

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-but-2-ynylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNXZCHZUEJJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.